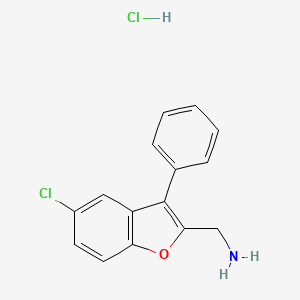

(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride

Beschreibung

(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride is a halogenated benzofuran derivative featuring a chlorine atom at position 5, a phenyl group at position 3, and a methanamine substituent at position 2, which is protonated as a hydrochloride salt.

Eigenschaften

IUPAC Name |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO.ClH/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10;/h1-8H,9,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJRIKAHEMSCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds with indole and benzofuran scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Related compounds have shown a range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Biologische Aktivität

(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride, with the molecular formula C15H13Cl2NO and a molecular weight of 294.2 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including anticancer properties, synthesis methods, and structure-activity relationships.

The compound is characterized by:

- IUPAC Name : (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride

- CAS Number : 58878-40-3

- Molecular Weight : 294.2 g/mol

- Purity : Typically around 95% .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cells .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 10 | |

| Compound B | ME-180 | 15 | |

| Compound C | HT-29 | 12 | |

| (5-Chloro-3-phenyl...) | A549 | TBD |

The mechanism by which this compound exerts its anticancer effects is not fully elucidated. However, it is suggested that the introduction of specific functional groups can enhance its affinity for biological targets, potentially modulating pathways involved in cell proliferation and apoptosis. In structure-activity relationship studies, modifications to the benzofuran scaffold have been shown to significantly influence biological activity .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable synthetic route includes nucleophilic substitution reactions and cyclization processes that yield high-purity products suitable for biological testing .

Synthetic Route Overview

- Starting Materials : 2-hydroxybenzaldehyde derivatives and phenyl-substituted cyclobutane.

- Reactions :

- Nucleophilic substitution in acetone.

- Cyclization to form the benzofuran core.

- Final amination to introduce the methanamine moiety.

Case Studies

Several case studies have been conducted to explore the biological efficacy of benzofuran derivatives:

- Study on Anticancer Activity : A study evaluated various benzofuran derivatives against multiple cancer cell lines, demonstrating that structural modifications could lead to enhanced cytotoxicity .

- Structure–Activity Relationship Study : Research indicated that specific substitutions on the benzofuran ring significantly affected the compound's ability to inhibit cancer cell growth, suggesting a tailored approach for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Variations in Heterocyclic Core

Benzofuran vs. Benzoxazole/Thiophene Derivatives

- The chlorine at position 5 and methyl at position 6 introduce steric hindrance distinct from the phenyl group in the target compound.

- (Benzo[b]thiophen-2-yl)methanamine hydrochloride (): A sulfur atom replaces the oxygen in benzofuran, enhancing lipophilicity and polarizability, which may influence membrane permeability .

Dihydrobenzofuran Derivatives

- The chlorine at position 5 is retained, but the dihydro modification alters electronic conjugation .

Substituent Position and Halogen Effects

Chlorine Positional Isomerism

- (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride (): Chlorine at position 2 instead of 5 shifts electron-withdrawing effects closer to the methanamine group, possibly altering basicity or intermolecular interactions .

- Methyl 5-chloro-1-benzofuran-2-carboxylate (): A carboxylate ester at position 2 introduces polarity and hydrolytic instability compared to the methanamine group, while chlorine at position 5 is conserved .

Halogen Substitution

Functional Group Modifications

Thiazole and Furan Derivatives

Structural and Physicochemical Data Table

Research Implications

- Biological Activity : Halogenated benzofurans (e.g., ) often exhibit antimicrobial or CNS activity due to halogen-mediated lipophilicity and target interactions. The phenyl group in the target compound may enhance binding to hydrophobic pockets .

- Synthetic Accessibility : Similar compounds in and suggest shared routes like Friedel-Crafts acylation or Suzuki coupling for aryl substitution.

- Spectroscopic Trends : ’s NMR data for furan/thiophene derivatives show upfield shifts for amine protons compared to benzofurans, reflecting electronic differences .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the benzofuran scaffold, chlorine substitution, and methanamine group. Aromatic protons in the phenyl ring (6.5–7.5 ppm) and benzofuran protons (7.0–8.0 ppm) should be distinct. The NH₂ group in the methanamine moiety may appear as a broad singlet (~2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (exact mass ~307.06 g/mol for C₁₅H₁₃ClNO⁺) and confirms purity .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and crystallographic disorder .

Q. How is the solubility profile of this compound addressed in aqueous and organic solvents?

- Methodological Answer :

- Polar Solvents : Limited solubility in water due to the hydrophobic benzofuran and phenyl groups. Use DMSO or DMF for stock solutions (typical concentration: 10–50 mM).

- Organic Solvents : Solubility improves in ethanol, methanol, or dichloromethane. Pre-saturate buffers with the compound to avoid precipitation in biological assays .

- Salt Form Considerations : The hydrochloride salt enhances water solubility slightly; adjust pH (6.0–7.4) to maintain stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion, disorder) be resolved during structure refinement?

- Methodological Answer :

- Thermal Motion Analysis : Use anisotropic displacement parameters in SHELXL to model atomic vibrations. High thermal motion in the chlorine or phenyl groups may indicate rotational disorder .

- Twinned Crystals : Apply twin-law refinement in SHELXL if merging statistics (Rint) exceed 0.1. Tools like PLATON or CrysAlisPro assist in detecting twinning .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···Cl) using Mercury or OLEX2 to validate packing stability .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The electron-deficient benzofuran ring may favor electrophilic substitution at the 5-chloro position .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies or stability under physiological conditions .

- Docking Studies : If targeting biological receptors (e.g., GPCRs), use AutoDock Vina to model interactions between the methanamine group and active-site residues .

Q. How are synthetic impurities or by-products identified and quantified during scale-up?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates impurities. Detect chlorine isotopic patterns (³⁵Cl/³⁷Cl) to confirm related by-products .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., 3-phenyl-1-benzofuran derivatives) to reaction mixtures to resolve overlapping peaks .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to ensure <1% deviation from theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.